Ethyl 5-chloro-5-oxopentanoate: A Comprehensive Technical Guide for Chemical Researchers and Pharmaceutical Scientists
Ethyl 5-chloro-5-oxopentanoate: A Comprehensive Technical Guide for Chemical Researchers and Pharmaceutical Scientists
Foreword: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic use of bifunctional molecules is paramount to the efficient construction of complex molecular architectures. Ethyl 5-chloro-5-oxopentanoate (CAS Number: 5205-39-0), also known as ethyl glutaryl chloride, stands out as a highly valuable, yet often overlooked, chemical intermediate. Its dual functionality, comprising a reactive acyl chloride and a more stable ethyl ester, offers a unique platform for sequential and chemoselective transformations. This guide provides an in-depth exploration of Ethyl 5-chloro-5-oxopentanoate, from its fundamental properties and synthesis to its nuanced reactivity and applications, particularly within the pharmaceutical industry. The insights presented herein are curated to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile reagent.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is the bedrock of its effective application in research and development. Ethyl 5-chloro-5-oxopentanoate is a colorless liquid with a pungent odor, a characteristic feature of acyl chlorides.[1] Key physicochemical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5205-39-0 | [1][2] |
| Molecular Formula | C₇H₁₁ClO₃ | [2] |
| Molecular Weight | 178.61 g/mol | [2] |
| Boiling Point | 68-70 °C at 0.07 mmHg | [1] |
| Refractive Index (n20/D) | 1.443 | [1] |
| Synonyms | Ethyl 4-(chloroformyl)butyrate, Ethyl 5-chloro-5-oxovalerate, Ethyl glutaryl chloride, Glutaric acid monoethyl ester chloride | [1] |
Predicted Spectroscopic Data
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~2.95 | Triplet (t) | 2H | -CO-CH₂ -CH₂- |
| ~2.45 | Triplet (t) | 2H | -CH₂-CH₂ -COOEt |
| ~2.05 | Quintet (quin) | 2H | -CH₂-CH₂ -CH₂- |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum (in CDCl₃):
| Chemical Shift (ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~172.5 | Carbonyl | C =O (Ester) | | ~172.0 | Carbonyl | C =O (Acyl Chloride) | | ~61.0 | Methylene | -O-CH₂ -CH₃ | | ~45.0 | Methylene | -CO-CH₂ -CH₂- | | ~32.5 | Methylene | -CH₂ -CH₂-COOEt | | ~20.0 | Methylene | -CH₂-CH₂ -CH₂- | | ~14.0 | Methyl | -O-CH₂-CH₃ |
Predicted FT-IR (Fourier-Transform Infrared) Spectrum:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1800 | C=O | Acyl Chloride Stretch |
| ~1735 | C=O | Ester Stretch |
| ~2950-2850 | C-H | Alkyl C-H Stretch |
| ~1250-1000 | C-O | Ester C-O Stretch |
Synthesis and Purification: A Practical Approach
The most common and efficient laboratory-scale synthesis of Ethyl 5-chloro-5-oxopentanoate involves the chlorination of its carboxylic acid precursor, monoethyl glutarate (also known as glutaric acid monoethyl ester).[1] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice between these reagents often depends on the desired purity of the final product and the ease of byproduct removal. Thionyl chloride is often favored for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl).
Caption: Synthetic workflow for Ethyl 5-chloro-5-oxopentanoate.
Detailed Experimental Protocol
Materials:
-
Monoethyl glutarate
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Thionyl chloride (SOCl₂)
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Anhydrous toluene (or another inert solvent)
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Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon or nitrogen inlet, dissolve monoethyl glutarate (1 equivalent) in anhydrous toluene.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.2 equivalents) to the stirred solution at room temperature. The addition is exothermic and will result in the evolution of HCl and SO₂ gas, which should be directed to a basic scrubber (e.g., NaOH solution).
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield Ethyl 5-chloro-5-oxopentanoate as a clear, colorless liquid.
Self-Validating System: The success of this protocol is validated by the complete consumption of the starting material (as monitored by TLC or IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid) and the isolation of a product with the expected boiling point and spectroscopic characteristics.
Chemical Reactivity and Synthetic Utility
The synthetic utility of Ethyl 5-chloro-5-oxopentanoate stems from the differential reactivity of its two functional groups. The acyl chloride is a highly electrophilic center, readily susceptible to nucleophilic acyl substitution. In contrast, the ethyl ester is significantly less reactive and typically requires more forcing conditions or specific reagents to undergo transformation. This reactivity profile allows for the selective modification of the acyl chloride moiety while preserving the ester.
Caption: Key reactions of Ethyl 5-chloro-5-oxopentanoate.
Reaction with Amines: A Gateway to Amides
One of the most common and synthetically valuable reactions of Ethyl 5-chloro-5-oxopentanoate is its reaction with primary or secondary amines to form the corresponding amides. This reaction is typically fast, high-yielding, and proceeds under mild conditions. The reaction is a classic nucleophilic acyl substitution.
Experimental Protocol: Synthesis of Ethyl 5-(cyclohexylamino)-5-oxopentanoate
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Reaction Setup: Dissolve Ethyl 5-chloro-5-oxopentanoate (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of cyclohexylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in the same solvent. The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.
Applications in Drug Discovery and Development
Acyl chlorides are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The structural motif present in Ethyl 5-chloro-5-oxopentanoate is particularly valuable as it allows for the introduction of a five-carbon linker with a terminal ester group, which can be further manipulated. A prominent example of the utility of a closely related compound, 5-chlorovaleryl chloride, is in the synthesis of Cilostazol , a medication used to alleviate the symptoms of intermittent claudication.[3][4][5]
In one of the synthetic routes to Cilostazol, 5-chlorovaleryl chloride is reacted with cyclohexylamine to form 5-chloro-N-cyclohexylpentanamide.[3] This intermediate is then converted to a tetrazole, which is a key fragment of the final drug molecule.[3][4] The use of Ethyl 5-chloro-5-oxopentanoate in a similar synthetic strategy would result in an intermediate with a terminal ethyl ester, providing a handle for further diversification or for modulating the pharmacokinetic properties of the resulting compounds.
Caption: Application in the synthesis of a Cilostazol precursor.
Safety, Handling, and Storage
As with all reactive chemical reagents, proper safety precautions are essential when handling Ethyl 5-chloro-5-oxopentanoate. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if inhaled.[2]
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated fume hood. If the fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.[2]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Keep away from water and other nucleophilic substances unless a reaction is intended.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Recommended storage temperature is 2-8°C.[1]
-
Store away from incompatible materials such as bases, oxidizing agents, and water.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention immediately.[2]
Conclusion: A Versatile Tool for the Modern Chemist
Ethyl 5-chloro-5-oxopentanoate is a powerful and versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. Its differential reactivity allows for selective transformations, making it an ideal starting material for the construction of a wide range of more complex molecules. By understanding its properties, synthesis, reactivity, and handling requirements, researchers can effectively and safely incorporate this valuable reagent into their synthetic strategies, accelerating the discovery and development of new chemical entities and pharmaceuticals.
References
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Aaron Chemistry GmbH. Safety Data Sheet for Ethyl 5-chloro-5-oxopentanoate. [Link]
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PubChem. Ethyl 5-chloropentanoate. [Link]
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Organic Syntheses. General Procedures. [Link]
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Organic Syntheses. General Procedures. [Link]
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Scribd. Organic Syntheses Collective Volume 5. [Link]
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Oregon State University. 13C NMR Chemical Shifts. [Link]
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SpectraBase. ETHYL-5-CHLORO-4-OXOPENTANOATE. [Link]
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PubChem. Ethyl 5-chloro-3-oxopentanoate. [Link]
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OSU Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
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Scribd. 13C NMR Chemical Shifts Guide. [Link]
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Organic Syntheses. ethyl isocrotonate. [Link]
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Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
- Google Patents. CN105111190A - Method for synthesizing cilostazol.
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Heterocycles, Vol. 78, No. 1, 2009. SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. [Link]
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